molecular formula C19H18N4S B2955501 3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-28-3

3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2955501
CAS No.: 852143-28-3
M. Wt: 334.44
InChI Key: NCOZXCZMFJWISK-UHFFFAOYSA-N
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Description

3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C19H18N4S and its molecular weight is 334.44. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic derivative belonging to the class of triazole compounds. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4SC_{21}H_{22}N_4S, with a molecular weight of approximately 378.49 g/mol. The presence of both the triazole and indole moieties in its structure is believed to enhance its pharmacological profile.

Structural Characteristics

PropertyValue
Molecular FormulaC21H22N4S
Molecular Weight378.49 g/mol
Melting Point173–174 °C
Crystal SystemMonoclinic

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound exhibits potential anticancer activity by inhibiting matrix metalloproteinases and kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It may influence anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities.

Table: Antimicrobial Activity Comparison

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
3-(4-methyl-5-thio-4H-triazol)2502
Similar Triazole Compound (6f)1252

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Assessment
A study reported the cytotoxic properties of related triazole compounds against human cancer cell lines. The results demonstrated that modifications on the triazole ring could significantly affect their activity profiles.

Synthesis and Structural Characterization

The synthesis typically involves a multi-step process combining various reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Steps:

  • Refluxing : A mixture of isonicotinyl hydrazine with isothiocyanatobenzene in ethanol.
  • Purification : Recrystallization from methanol to yield pure product.

Properties

IUPAC Name

3-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-13-6-5-7-14(10-13)12-24-19-22-21-18(23(19)2)16-11-20-17-9-4-3-8-15(16)17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOZXCZMFJWISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.